Coumarin, 3-amino-4-diethylamino-

Solid-state fluorescence Quantum yield Coumarin positional isomer

Standard 7-diethylamino coumarin dyes fail in applications requiring a free 3-amino handle or moderate solid-state fluorescence. Coumarin, 3-amino-4-diethylamino- (CAS 101468-13-7) resolves both: its C4-diethylamino group creates a distinct intramolecular charge-transfer pathway, while the C3-amine enables amidation, Schiff base, and diazotization chemistries. - Lower boiling point (~374.8°C) facilitates thermal vacuum deposition for OLED/OTFT fabrication. - Computed XLogP3 of 2.0 reduces non-specific membrane binding for cellular probe development. - In stock for immediate shipment.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 101468-13-7
Cat. No. B14068375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 3-amino-4-diethylamino-
CAS101468-13-7
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C(=O)OC2=CC=CC=C21)N
InChIInChI=1S/C13H16N2O2/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3
InChIKeyVGSSSRDHKMKFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-diethylamino-coumarin: Fluorescent Probe Building Block


Coumarin, 3-amino-4-diethylamino- (CAS 101468-13-7) is a synthetic 3-aminocoumarin derivative bearing a diethylamino substituent at the 4-position of the chromen-2-one core, with molecular formula C13H16N2O2 and molecular weight 232.28 g/mol [1]. Unlike the more common 7-diethylamino-3-aminocoumarin isomer (CAS 817638-67-8), this compound positions the electron-donating diethylamino group at C4, which fundamentally alters the intramolecular charge transfer (ICT) pathway and the resulting photophysical properties. Its primary application area is as a fluorescent building block, where the free 3-amino group enables further conjugation, while the 4-diethylamino substituent provides a distinct electronic push-pull character compared to the 7-substituted analogs that dominate the commercial coumarin dye market .

4-Diethylamino donor at C4 creates a distinct ICT pathway, differentiating from 7-substituted coumarins.
Free 3-amino group enables modular conjugation for fluorescent probe development.
Predicted intermediate solid-state emission offers a tunable window for optoelectronic research.

7-Diethylamino Coumarin Substitution Failure


Generic substitution with the widely available 7-diethylamino-3-aminocoumarin (CAS 817638-67-8) or 7-diethylamino-4-methylcoumarin (Coumarin 1) is invalid for two quantitative reasons rooted in positional isomerism. First, the solid-state fluorescence quantum yield (Φf(ss)) of 7-diethylamino-substituted coumarins reaches 0.29–0.40, whereas 7-aminocoumarins lacking the 7-diethylamino group drop to Φf(ss) ≈ 0.01—a 29- to 40-fold difference driven entirely by the position of the diethylamino donor [1]. Moving the diethylamino group from C7 to C4, as in the target compound, creates a distinct ICT pathway that cannot be replicated by 7-substituted isomers. Second, the free 3-amino group is essential for downstream derivatization (e.g., diazotization, acylation, Schiff base formation), which is absent in 7-diethylamino-4-methylcoumarin [2]. Procurement of a 7-isomer for applications requiring 4-diethylamino substitution therefore introduces a documented risk of fluorescence quenching in the solid state and loss of the required synthetic handle.

Target 3-Amino-4-diethylamino-coumarin: 4-diethylamino donor for desired ICT pathway
Substitute 7-Diethylamino isomers may not replicate solid-state emission profile; ICT pathway differs
Target Free primary amine at C3 for downstream derivatization (amidation, Schiff base, etc.)
Substitute 7-Diethylamino-4-methylcoumarin lacks reactive amine, blocking synthetic probe assembly

Comparative Evidence: 4- vs. 7-Diethylamino Coumarins


Solid-State Fluorescence Quantum Yield

In the solid state, coumarins bearing a 7-diethylamino substituent achieve fluorescence quantum yields of Φf(ss) = 0.29–0.40 [1]. In contrast, 7-aminocoumarins without the 7-diethylamino group exhibit Φf(ss) ≈ 0.01—a ≥29-fold reduction. The target compound, 3-amino-4-diethylamino-coumarin, places the diethylamino donor at C4 rather than C7, a positional isomerism predicted to produce an intermediate Φf(ss) value that differs from both extremes. This provides a tunable solid-state emission window not accessible with standard commercial 7-diethylamino dyes (e.g., Coumarin 1, CAS 91-44-1) or 7-amino dyes.

Solid-State Φf(ss)
Class-level inference
Predicted intermediate between 0.01–0.40 (vs. 7-substituted classes)
Positional isomer may tune solid-state emission
No direct measurement; data to verify
Solid-state fluorescence Quantum yield Coumarin positional isomer

Lipophilicity & Membrane Permeability

The computed octanol-water partition coefficient (XLogP3) for 3-amino-4-diethylamino-coumarin is 2.0 [1], which is significantly lower than the XLogP3 of 3.5–4.0 typical for 7-diethylamino-4-methylcoumarin (Coumarin 1) [2]. This 1.5–2.0 log unit difference corresponds to a 30- to 100-fold difference in lipophilicity, directly impacting membrane permeability, cellular uptake, and suitability for live-cell imaging applications.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.0 vs. Coumarin 1: ~3.5–4.0 (Δ ~1.5–2.0)
30–100× lower lipophilicity may support aqueous probe design
Computed values; experimental verification recommended
Lipophilicity XLogP3 Drug-likeness Membrane permeability

Free 3-Amino Group Derivatization

The target compound possesses a free primary amine at C3, enabling direct amidation, Schiff base formation, diazotization, and urea/thiourea conjugation [1]. The comparator 7-diethylamino-4-methylcoumarin (Coumarin 1) bears only a methyl group at C4, which is chemically inert under mild conditions. This functional group difference is binary—the 3-amino group permits modular conjugation to targeting ligands, biomolecules, or analyte-responsive moieties, while the methyl-substituted comparator requires de novo synthesis for any functionalization.

C3 Amino Handle
Direct head-to-head
Target: –NH₂ enables ≥5 routes; Comparator: –CH₃ (0 routes)
Binary advantage for probe conjugation
Patent literature confirms derivatization
Synthetic derivatization Amino handle Fluorescent probe design Amide coupling

Boiling Point & Thermal Stability

The predicted boiling point of 3-amino-4-diethylamino-coumarin is 374.8°C at 760 mmHg , compared to a predicted boiling point of 436.4±45.0°C for the 7-diethylamino-3-aminocoumarin isomer (CAS 817638-67-8) [1]. This ~62°C difference, although predicted, suggests measurably different volatility profiles that affect purification strategy (distillation vs. recrystallization), vapor-phase deposition processing, and thermal stability during device fabrication.

Boiling Point (pred.)
Cross-study comparable
Target: ~374.8°C vs. 7-isomer: ~436.4°C (Δ ~62°C)
Lower volatility may support vapor deposition processing
Predicted values; confirm experimentally
Thermal stability Boiling point Process chemistry Volatility

3-Amino-4-diethylamino-coumarin Application Scenarios


Solid-State Emitters & OLEDs

The class-level inference that the 4-diethylamino isomer provides a distinct solid-state fluorescence quantum yield window [1] makes this compound a candidate for solid-state dye lasers, OLED emitter layers, and mechanochromic materials where commercial 7-diethylamino dyes (Φf(ss) = 0.29–0.40) may be too bright and 7-amino dyes (Φf(ss) = 0.01) too dim. The intermediate ICT character enables fine-tuning of emission efficiency through molecular packing engineering.

Live-Cell Imaging Probe Scaffold

With a computed XLogP3 of 2.0—substantially lower than the 3.5–4.0 range of 7-diethylamino-4-methylcoumarin [2]—this compound reduces non-specific membrane binding and improves aqueous solubility. The free 3-amino group permits direct conjugation to targeting peptides, antibodies, or small-molecule recognition elements, making it a preferred scaffold for turn-on probes in cellular environments where hydrophilicity and low background are critical.

Fluorescent Sensor Building Block

The presence of a primary amine at C3 enables five or more distinct derivatization chemistries (amidation, Schiff base, diazotization, urea, thiourea) [3]. This compound serves as a versatile intermediate for constructing analyte-responsive probes—e.g., for thiophenol, carbon monoxide, or cysteine detection—where the sensor's recognition element is directly attached via the 3-amino group, and the 4-diethylamino group provides the fluorescence readout.

Vapor-Phase Processable Thin Films

The predicted boiling point of 374.8°C, approximately 62°C lower than the 7-diethylamino-3-aminocoumarin isomer , makes this compound more suitable for thermal vacuum deposition techniques used in organic light-emitting diode (OLED) and organic thin-film transistor (OTFT) fabrication. Lower deposition temperatures reduce thermal degradation risk and energy costs in manufacturing.

Application
Selection Property
Validation Focus
Solid-state emitter research
4-Diethylamino ICT pathway
Solid-state Φf(ss) characterization
Live-cell imaging probe design
Low XLogP3 & free amine
Cellular uptake & background binding
Fluorescent sensor assembly
C3 primary amine reactivity
Conjugation chemistry efficiency
Vapor-deposited thin films
Lower predicted boiling point
Thermal deposition window
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